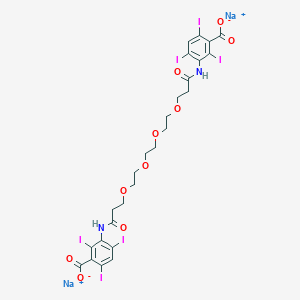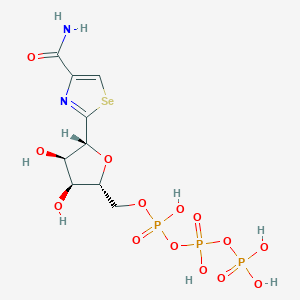
Seaztp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seaztp is a synthetic compound that has gained significant attention in the scientific community due to its potential in various applications. This compound is synthesized using a unique method that allows for the creation of a pure and potent product. In
Mecanismo De Acción
The mechanism of action of Seaztp is not fully understood, but it is believed to act on certain receptors in the brain and body. This compound has been shown to affect the levels of certain neurotransmitters in the brain, which can have various effects on the body.
Efectos Bioquímicos Y Fisiológicos
Seaztp has various biochemical and physiological effects on the body. This compound has been shown to affect the levels of certain neurotransmitters in the brain, which can have effects on mood, behavior, and cognition. Seaztp has also been shown to have anti-inflammatory effects, which could make it a potential treatment for certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Seaztp in lab experiments is its purity and potency. This compound is synthesized using a unique method that allows for the creation of a pure and potent product. However, one limitation of using Seaztp in lab experiments is its limited availability. This compound is not widely available, which could make it difficult for researchers to obtain and use in their experiments.
Direcciones Futuras
There are various future directions for Seaztp, including its potential use as a treatment for certain diseases. This compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis. Seaztp could also be used to develop new treatments for neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of Seaztp and its potential effects on the body.
Conclusion:
In conclusion, Seaztp is a synthetic compound that has various applications in scientific research. Its unique synthesis method allows for the creation of a pure and potent product, which has been used to study various biological processes. Seaztp has various biochemical and physiological effects on the body, and its potential future directions include its use as a treatment for certain diseases and the development of new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of Seaztp involves the use of a unique method that allows for the creation of a pure and potent compound. This method involves the reaction of two different compounds, which are then purified to create the final product. The purity of the final product is crucial for its effectiveness in scientific research applications.
Aplicaciones Científicas De Investigación
Seaztp has various applications in scientific research, including its use as a research tool to study various biological processes. This compound has been used to study the effects of neurotransmitters on the brain, as well as the effects of certain drugs on the body. Seaztp has also been used to study the mechanisms of certain diseases and to develop new treatments for these diseases.
Propiedades
Número CAS |
100647-95-8 |
|---|---|
Nombre del producto |
Seaztp |
Fórmula molecular |
C9H15N2O14P3Se |
Peso molecular |
547.1 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O14P3Se/c10-8(14)3-2-29-9(11-3)7-6(13)5(12)4(23-7)1-22-27(18,19)25-28(20,21)24-26(15,16)17/h2,4-7,12-13H,1H2,(H2,10,14)(H,18,19)(H,20,21)(H2,15,16,17)/t4-,5-,6-,7-/m1/s1 |
Clave InChI |
RYYVEQRSAOQYDB-DBRKOABJSA-N |
SMILES isomérico |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |
SMILES canónico |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C(=O)N |
Sinónimos |
SeAzTP selenazofurin 5'-triphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



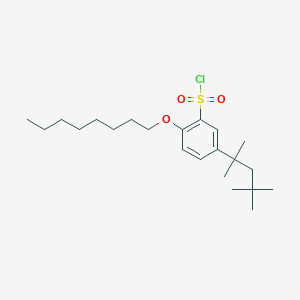







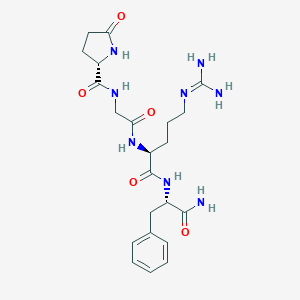
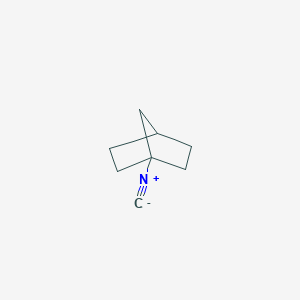
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
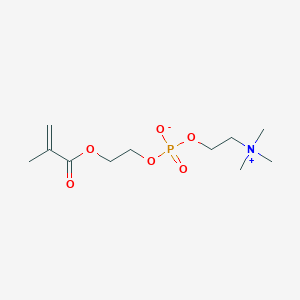
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
